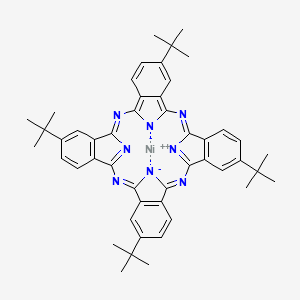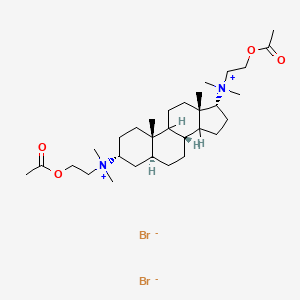
Ammonium, (5-alpha-androstan-3-beta,17-beta-ylene)bis(dimethyl(2-hydroxyethyl)-, dibromide, diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, (5-alpha-androstan-3-beta,17-beta-ylene)bis(dimethyl(2-hydroxyethyl)-, dibromide, diacetate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a steroid backbone and quaternary ammonium groups. It is often used in scientific research due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (5-alpha-androstan-3-beta,17-beta-ylene)bis(dimethyl(2-hydroxyethyl)-, dibromide, diacetate typically involves multiple steps. The starting material is usually a steroid derivative, which undergoes a series of chemical reactions to introduce the quaternary ammonium groups and the acetate groups. Common reagents used in these reactions include dimethyl sulfate, bromine, and acetic anhydride. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes. Large-scale reactors and precise control of reaction conditions are essential to achieve high yields and purity. The process may also involve purification steps such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium, (5-alpha-androstan-3-beta,17-beta-ylene)bis(dimethyl(2-hydroxyethyl)-, dibromide, diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Ammonium, (5-alpha-androstan-3-beta,17-beta-ylene)bis(dimethyl(2-hydroxyethyl)-, dibromide, diacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of Ammonium, (5-alpha-androstan-3-beta,17-beta-ylene)bis(dimethyl(2-hydroxyethyl)-, dibromide, diacetate involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium groups can interact with negatively charged sites on proteins, altering their function. Additionally, the steroid backbone may modulate cellular signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ammonium, (5-alpha-androstan-3-beta,17-beta-ylene)bis(dimethyl(2-hydroxyethyl)-, dichloride: Similar structure but with chloride ions instead of bromide.
Ammonium, (5-alpha-androstan-3-beta,17-beta-ylene)bis(dimethyl(2-hydroxyethyl)-, diiodide: Similar structure but with iodide ions instead of bromide.
Uniqueness
The uniqueness of Ammonium, (5-alpha-androstan-3-beta,17-beta-ylene)bis(dimethyl(2-hydroxyethyl)-, dibromide, diacetate lies in its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
50588-19-7 |
|---|---|
Fórmula molecular |
C31H56Br2N2O4 |
Peso molecular |
680.6 g/mol |
Nombre IUPAC |
2-acetyloxyethyl-[(3R,5S,8R,10S,13S,17R)-3-[2-acetyloxyethyl(dimethyl)azaniumyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C31H56N2O4.2BrH/c1-22(34)36-19-17-32(5,6)25-13-15-30(3)24(21-25)9-10-26-27-11-12-29(31(27,4)16-14-28(26)30)33(7,8)18-20-37-23(2)35;;/h24-29H,9-21H2,1-8H3;2*1H/q+2;;/p-2/t24-,25+,26-,27?,28?,29+,30-,31-;;/m0../s1 |
Clave InChI |
OMPGSJGRWUKRAF-MKPSAHPLSA-L |
SMILES isomérico |
CC(=O)OCC[N+](C)(C)[C@@H]1CC[C@]2([C@H](C1)CC[C@@H]3C2CC[C@]4(C3CC[C@H]4[N+](C)(C)CCOC(=O)C)C)C.[Br-].[Br-] |
SMILES canónico |
CC(=O)OCC[N+](C)(C)C1CCC2(C(C1)CCC3C2CCC4(C3CCC4[N+](C)(C)CCOC(=O)C)C)C.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


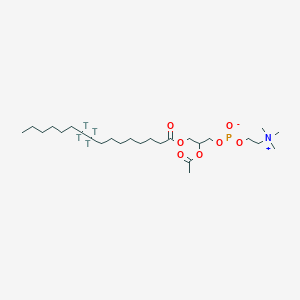
![N-[9-({4-[(Ethanesulfonyl)amino]phenyl}imino)-9,10-dihydroacridin-3-yl]ethanimidic acid--(trihydroxy-lambda~4~-sulfanyl)methane (1/1)](/img/structure/B13765348.png)
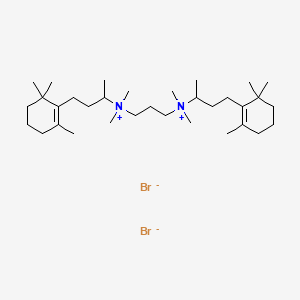
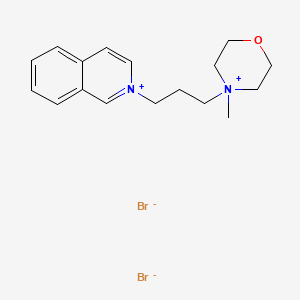
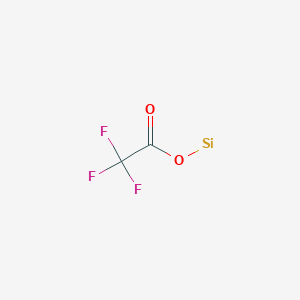
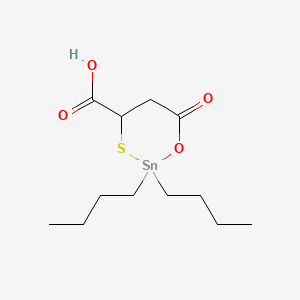
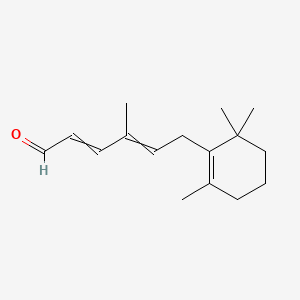
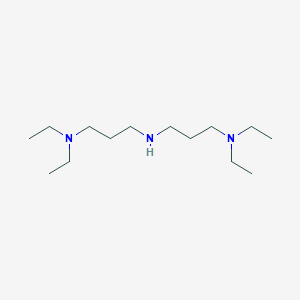
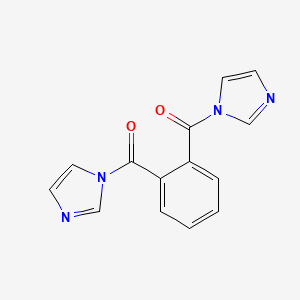
![1-[2-(4-Bromophenyl)-2-oxoethyl]-2,4-dimethylpyridin-1-ium bromide](/img/structure/B13765386.png)
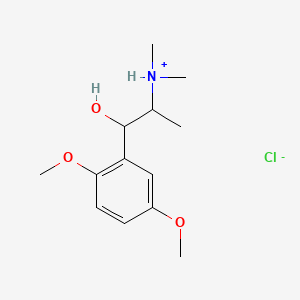
![2,9-Dichloro-5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione](/img/structure/B13765394.png)
